molecular formula C18H15N3O2 B11105866 1-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline

1-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B11105866
M. Wt: 305.3 g/mol
InChI Key: LZRQWYDAVRYGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves the reaction of 2,4-dimethoxybenzaldehyde with appropriate hydrazine derivatives to form the triazole ring. This is followed by cyclization with quinoline derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its anticancer properties, particularly its ability to intercalate DNA and inhibit cancer cell proliferation.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline involves its ability to intercalate into DNA, disrupting the replication process and leading to cell death. This compound targets specific molecular pathways, including the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. The compound’s interaction with these enzymes leads to the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline stands out due to its specific substitution pattern on the phenyl ring, which enhances its biological activity and selectivity. The presence of methoxy groups at the 2 and 4 positions of the phenyl ring contributes to its unique chemical properties and potential therapeutic applications .

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C18H15N3O2/c1-22-13-8-9-14(16(11-13)23-2)18-20-19-17-10-7-12-5-3-4-6-15(12)21(17)18/h3-11H,1-2H3

InChI Key

LZRQWYDAVRYGJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.